1-(1H-imidazole-4-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
Description
Properties
IUPAC Name |
1H-imidazol-5-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c29-19(15-12-21-13-22-15)27-9-1-8-26(10-11-27)17-3-2-16-23-24-18(28(16)25-17)14-4-6-20-7-5-14/h2-7,12-13H,1,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBZYUBBIWNKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=CN2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-imidazole-4-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane represents a unique structure that combines various heterocyclic moieties known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex arrangement of rings that includes:
- An imidazole ring,
- A triazole fused to a pyridazine ,
- A diazepane structure.
This unique combination is hypothesized to enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with imidazole and triazole functionalities exhibit a wide range of biological activities including:
- Antimicrobial effects,
- Anticancer properties,
- Anti-inflammatory activity.
Antimicrobial Activity
Studies have shown that triazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 8 µg/mL |
| Triazole B | E. coli | 16 µg/mL |
| Target Compound | S. aureus, E. coli | TBD |
Anticancer Activity
The compound's structure suggests potential activity against cancer cells. Triazole derivatives have been noted for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have reported IC50 values in the low micromolar range against several cancer cell lines .
The biological activity of the target compound is likely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many triazole-containing compounds act as inhibitors of key enzymes involved in cellular processes, such as kinases and phosphodiesterases.
- Receptor Modulation : The imidazole moiety can engage with receptors involved in inflammatory responses or cell signaling pathways.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and repair .
Case Study 1: Antimicrobial Efficacy
A study conducted by Barbuceanu et al. explored the synthesis and antimicrobial activity of mercapto-triazoles. The findings indicated that modifications in the triazole ring significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Properties
In another investigation, a series of triazole derivatives were evaluated for their anticancer potential against breast cancer cell lines. The study revealed that compounds with pyridine substitutions exhibited superior activity compared to their non-pyridine counterparts, suggesting a synergistic effect due to structural diversity .
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. The structural similarity of these compounds to purine bases allows them to interact with various cellular targets involved in cancer progression. For instance, compounds similar to 1-(1H-imidazole-4-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane have been shown to inhibit kinase activity, which is crucial in cancer cell signaling pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that the presence of the imidazole and triazole rings contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
Neuropharmacological Effects
Some derivatives have been investigated for their potential as neuroprotective agents. Their ability to modulate neurotransmitter systems could make them suitable candidates for treating neurodegenerative diseases .
Case Studies
Several case studies provide insights into the applications of this compound:
Q & A
Q. Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant human DPP-IV with fluorogenic substrates (e.g., H-Gly-Pro-AMC). Measure IC50 values at pH 7.4 and 37°C, comparing to sitagliptin as a positive control .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
- Cellular Models : Test in Caco-2 or HEK293 cells expressing DPP-IV to assess membrane permeability and intracellular activity .
Structure-activity relationships (SAR) should focus on modifying the pyridin-4-yl group to enhance binding to the S2 pocket of DPP-IV .
Advanced: How can researchers resolve contradictions in biological activity data between synthetic batches?
Q. Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities >0.5%. Batches with ≥95% purity are preferred for biological testing .
- Crystallography : Compare X-ray structures of different batches to identify conformational polymorphisms affecting activity .
- SAR Re-evaluation : Test intermediates (e.g., triazolo precursors) to isolate pharmacophoric contributions. For example, pyridin-4-yl substitutions may alter steric hindrance in binding pockets .
Advanced: What strategies optimize regioselectivity in modifying the triazolopyridazine ring for enhanced bioactivity?
Q. Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C3 position of triazolopyridazine, followed by electrophilic quenching (e.g., iodomethane for methyl groups) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and aryl boronic acids (e.g., 4-fluorophenyl) at C6 of pyridazine. Optimize with microwave irradiation (120°C, 20 min) for 80–90% yields .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution to guide substituent placement .
Basic: What stability considerations are critical for storing this compound?
Q. Methodological Answer :
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the triazole and diazepane moieties .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the imidazole-4-carbonyl group .
- Solubility : Prepare stock solutions in DMSO (dry, <0.1% H2O) at 10 mM, and avoid freeze-thaw cycles to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
